molecular formula C11H17Cl3N2O B2835712 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride CAS No. 2089257-94-1

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride

Cat. No.: B2835712
CAS No.: 2089257-94-1
M. Wt: 299.62
InChI Key: CRZKCBUZLVZUFM-UHFFFAOYSA-N
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Description

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is a chemical compound that features a phenol group substituted with a chloro group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-hydroxybenzaldehyde and piperazine.

    Formation of Intermediate: The aldehyde group of 2-chloro-4-hydroxybenzaldehyde reacts with piperazine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced, typically using a reducing agent such as sodium borohydride, to yield 2-chloro-4-[(piperazin-1-yl)methyl]phenol.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones under specific conditions.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the piperazine ring or phenol group.

    Substitution Products: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biological targets. It can be used to probe the function of enzymes or receptors that interact with phenolic or piperazine-containing molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may have applications as active ingredients in various formulations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-[(morpholin-4-yl)methyl]phenol: Similar structure but with a morpholine ring instead of piperazine.

    2-Chloro-4-[(piperidin-1-yl)methyl]phenol: Similar structure but with a piperidine ring instead of piperazine.

    2-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol: Similar structure but with a pyrrolidine ring instead of piperazine.

Uniqueness

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is unique due to the presence of both a chloro-substituted phenol and a piperazine moiety. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-4-(piperazin-1-ylmethyl)phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZKCBUZLVZUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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